molecular formula C8H7BrClNO B13048154 (3S)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine

(3S)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13048154
M. Wt: 248.50 g/mol
InChI Key: XCQGMCQQUZKXNJ-SSDOTTSWSA-N
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Description

(3S)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine is a high-value chiral amine serving as a critical synthetic intermediate in medicinal chemistry and drug discovery research. The benzofuran scaffold is a privileged structure in drug design, known for its diverse pharmacological properties and presence in numerous biologically active compounds . This chiral compound is specifically engineered for the synthesis of complex molecules. Its structure, featuring both bromo and chloro substituents on the aromatic ring, makes it a versatile and valuable building block for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . The (3S) chiral center is essential for creating stereochemically defined targets, which is often a crucial requirement for developing compounds with high biological activity and specificity. Research indicates that closely related dihydrobenzofuran-3-amine derivatives are key intermediates in the synthesis of active pharmaceutical ingredients (APIs), such as prucalopride, a medication used for chronic constipation . Main Applications & Research Value: Pharmaceutical Intermediate: A crucial chiral building block for the development of potential therapeutics, including serotonin 5-HT4 receptor agonists . Medicinal Chemistry Probe: Used in Structure-Activity Relationship (SAR) studies to explore and optimize interactions with biological targets, leveraging the known significance of the benzofuran core . Methodology Development: Serves as a substrate for developing novel synthetic methodologies, including transition-metal-catalyzed coupling and cyclization reactions . The compound is provided with documented analytical data to support research and development workflows. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C8H7BrClNO

Molecular Weight

248.50 g/mol

IUPAC Name

(3S)-7-bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7BrClNO/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2,7H,3,11H2/t7-/m1/s1

InChI Key

XCQGMCQQUZKXNJ-SSDOTTSWSA-N

Isomeric SMILES

C1[C@H](C2=C(O1)C(=CC(=C2)Cl)Br)N

Canonical SMILES

C1C(C2=C(O1)C(=CC(=C2)Cl)Br)N

Origin of Product

United States

Preparation Methods

Halogenation and Benzofuran Ring Formation

  • Starting from 5-chloro-2-hydroxybenzaldehyde or related phenolic compounds, selective bromination at the 7-position is performed using brominating agents like N-bromosuccinimide (NBS) in solvents such as dimethylformamide or acetonitrile.
  • The reaction temperature is carefully controlled (0–25°C) to avoid polybromination.
  • The halogenated phenol undergoes cyclization to form the benzofuran ring, often via intramolecular nucleophilic attack facilitated by acidic or basic catalysts.

Synthesis of 7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-one Intermediate

  • The ketone intermediate 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-3-one is synthesized by oxidation or cyclization of the halogenated phenol derivative.
  • This intermediate is commercially available and characterized by high purity (≥95%), facilitating downstream reactions.

Amination to Form the Target Compound

  • The key amination step involves converting the ketone at position 3 to the corresponding amine.
  • Methods include reductive amination using ammonia or amine sources in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
  • Reaction solvents like methanol, ethanol, or polar aprotic solvents (e.g., DMF) are used.
  • Temperature control (0–80°C) is critical to optimize yield and minimize side reactions.

Stereochemical Control

  • The stereochemistry at C-3 is controlled by using chiral catalysts or auxiliaries during amination or by resolution of racemic mixtures.
  • Enantioselective synthesis or chiral chromatography may be employed to isolate the (3S)-isomer.

Representative Synthetic Route Summary Table

Step Reaction Type Reagents/Conditions Key Notes Yield (%) Purity (%)
1 Selective bromination NBS, DMF or acetonitrile, 0–25°C Control to avoid polybromination 85–90 >95
2 Cyclization to benzofuran Acid/base catalysis, reflux Forms 7-bromo-5-chloro-2,3-dihydrobenzofuran-3-one 80–88 95+
3 Reductive amination NH3 or amine source, NaBH3CN or H2/Pd, MeOH Stereoselective amination at C-3 75–85 >98
4 Purification and resolution Chromatography or crystallization Isolate (3S)-enantiomer >99

Research Findings and Optimization Notes

  • The use of polar aprotic solvents such as dimethylformamide or acetonitrile enhances regioselectivity and yield during halogenation and amination steps.
  • Temperature control is essential; lower temperatures favor selective bromination and reduce side products.
  • Two-step hydrolysis methods for related benzofuran intermediates improve purity and yield compared to one-step hydrolysis, as demonstrated in related synthetic patents.
  • The amination step benefits from mild reducing conditions to preserve the dihydrobenzofuran ring and stereochemistry.
  • Purification challenges arise from closely related impurities; thus, chromatographic techniques and salt formation (e.g., hydrochloride salts) are used to enhance isolation.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the bromine and chlorine atoms to their respective hydrogenated forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydrogenated benzofuran derivatives.

    Substitution: Formation of substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that (3S)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine exhibits various biological activities:

  • Anticancer Potential:
    • Studies have shown that compounds with similar structures can induce apoptosis in cancer cells. For instance, derivatives of benzofuran have been linked to the inhibition of cancer cell proliferation through mechanisms involving the modulation of apoptosis-related proteins .
  • Neuroprotective Effects:
    • Compounds derived from benzofuran structures are being investigated for their neuroprotective properties. They may help in conditions like neurodegeneration by reducing oxidative stress and inflammation in neuronal cells .
  • Anti-inflammatory Properties:
    • The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases. Research on related compounds indicates that they can inhibit pro-inflammatory cytokines and enzymes .

Therapeutic Applications

The therapeutic applications of this compound are still under exploration, but preliminary findings suggest several promising areas:

Table 1: Potential Therapeutic Applications

Application AreaDescriptionEvidence Source
Cancer TreatmentInduces apoptosis in cancer cells
Neurodegenerative DiseasesNeuroprotection via reduction of oxidative stress
Inflammatory DisordersModulation of inflammatory responses

Case Studies

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related benzofuran derivative significantly inhibited the growth of colorectal cancer cells. The compound was found to increase the expression of pro-apoptotic factors while decreasing anti-apoptotic factors, suggesting a mechanism for its anticancer effects .

Case Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, a related compound showed promise in improving cognitive function by reducing amyloid-beta plaque formation and inflammation in the brain. This highlights the potential application of this compound in neurodegenerative disease research .

Mechanism of Action

The mechanism of action of (3S)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to analogs with variations in halogen substitution patterns, stereochemistry, and functional groups. Below is a detailed analysis:

Table 1: Comparative Analysis of Halogen-Substituted Dihydrobenzofuran-3-amines
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
(3S)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine Br (7), Cl (5) C₈H₇BrClNO 248.50 High polarity due to dual halogens; requires inert storage
(S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride Cl (7) C₈H₉Cl₂NO ~206.07 Lower MW; lacks bromine; similar hazards (H302, H315, etc.)
(S)-5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride Br (5) C₈H₉BrClNO ~250.35 Bromine at position 5; higher MW than chloro analogs
5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine Cl (5), F (6) C₈H₇ClFNO 187.60 Smaller MW; fluoro substitution enhances metabolic stability
(3S)-5-Bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine Br (5), F (6) C₈H₇BrFNO 232.05 Predicted density: 1.687 g/cm³; research applications

Critical Observations

Halogen Effects: Bromine’s larger atomic radius increases molecular weight and polarizability compared to chlorine or fluorine. This may enhance binding affinity in biological targets but reduce solubility . Dual halogenation (e.g., Br and Cl) in the target compound introduces steric and electronic effects distinct from mono-halogenated analogs .

Stereochemical Considerations :

  • The (3S) configuration is critical for chiral recognition in pharmaceutical contexts. For example, (3R)-2,3-dihydro-1-benzofuran-3-amine (V0X) shows distinct receptor interactions compared to its (3S) counterpart .

Hazard Profiles :

  • Most halogenated dihydrobenzofuran-amines share hazard statements (e.g., H302, H315) due to amine reactivity and halogen toxicity. The target compound likely requires stringent handling protocols similar to its analogs .

Synthetic and Industrial Relevance :

  • Compounds like (3S)-5-bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine are marketed for life science research, suggesting applications in drug discovery or agrochemical development .

Q & A

Q. What are the recommended synthetic routes for (3S)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine, and how can stereochemical purity be ensured?

Synthesis typically involves bromination and chlorination of a dihydrobenzofuran precursor, followed by chiral resolution. For example, halogenation of 2,3-dihydrobenzofuran-3-amine derivatives can be achieved using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) under controlled conditions . To ensure stereochemical purity, chiral chromatography (e.g., using amylose-based columns) or enzymatic resolution is recommended. Post-synthesis validation via circular dichroism (CD) spectroscopy or X-ray crystallography is critical .

Q. What analytical techniques are most effective for characterizing this compound’s structural and chiral integrity?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and stereochemistry.
  • Mass Spectrometry (HRMS) : To verify molecular weight and halogen isotopic signatures.
  • X-ray Crystallography : For absolute configuration determination (e.g., using SHELXL-97 for refinement ).
  • Polarimetry : To assess optical rotation and enantiomeric excess.

Q. How do substituent positions (bromo, chloro) influence the compound’s reactivity in downstream reactions?

The electron-withdrawing nature of bromo and chloro groups at positions 7 and 5 enhances electrophilic aromatic substitution (EAS) at the para position. Comparative studies of analogous compounds (e.g., 4-chloro derivatives) show reduced nucleophilicity at the amine group due to steric hindrance and inductive effects . Reactivity can be quantified using Hammett constants or DFT calculations.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond angles and torsion angles for halogenated dihydrobenzofurans?

Discrepancies often arise from variations in crystallization solvents or refinement methodologies. For example, in 5-bromo-2,7-dimethyl-1-benzofuran derivatives, Br⋯O halogen bonding (3.335 Å) and π-π interactions (3.884 Å) significantly affect molecular packing . Using software like OLEX2 with SHELX integration ensures rigorous refinement, while comparing multiple datasets (e.g., Cambridge Structural Database) identifies outliers .

Q. What experimental frameworks are suitable for studying the environmental fate of this compound?

Adopt OECD Guidelines for Testing Chemicals:

  • Hydrolysis Studies : Expose the compound to pH 4–9 buffers at 50°C to simulate degradation.
  • Photolysis : Use UV-Vis spectroscopy to track breakdown under simulated sunlight.
  • Ecotoxicology : Assess acute toxicity in Daphnia magna or algal models, following ISO 6341 protocols .
    Computational tools like EPI Suite can predict bioaccumulation and persistence .

Q. How does the compound’s chirality impact its interaction with biological targets (e.g., enzymes or receptors)?

The (3S)-configuration may influence binding affinity via steric complementarity. For example, (R)-isomers of dihydrobenzofuran-3-amine derivatives show higher affinity for serotonin receptors due to spatial alignment with hydrophobic pockets . Use molecular docking (AutoDock Vina) paired with site-directed mutagenesis to validate interactions.

Q. What strategies mitigate data inconsistencies in catalytic asymmetric synthesis of this compound?

  • In Situ Monitoring : Employ ReactIR to track enantioselective steps.
  • DoE Optimization : Use response surface methodology (RSM) to balance reaction temperature, catalyst loading, and solvent polarity.
  • Cross-Validation : Compare results across multiple catalysts (e.g., Jacobsen’s thiourea vs. Sharpless ligands) .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be reconciled?

Solubility discrepancies often stem from polymorphic forms or aggregation. Conduct:

  • Dynamic Light Scattering (DLS) : To detect nanoaggregates in solution.
  • Thermogravimetric Analysis (TGA) : To assess hydrate formation.
  • COSMO-RS Simulations : Predict solvent interactions based on σ-profiles .

Methodological Notes

  • Structural Refinement : Always cross-validate crystallographic data with PLATON toolkits to detect twinning or disorder .
  • Environmental Testing : Include abiotic controls (e.g., sterile soil) to distinguish microbial vs. chemical degradation .
  • Data Reproducibility : Use Open Science Framework (OSF) to archive raw spectra and crystallographic files .

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